6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. Its structure includes two key substituents:
Its structural analogs, however, demonstrate diverse pharmacological activities, including antiviral, anti-inflammatory, and receptor-binding properties .
Properties
IUPAC Name |
6-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O4/c1-14-4-6-15(7-5-14)11-30-22-20(26-28-30)23(31)29(13-24-22)12-19-25-21(27-34-19)16-8-17(32-2)10-18(9-16)33-3/h4-10,13H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPZCYSPYKWFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening and process optimization would be employed to scale up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions.
Reduction: The triazole and pyrimidine rings can participate in reduction reactions under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield corresponding aldehydes or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study various biochemical processes. Its ability to interact with specific molecular targets makes it valuable for investigating cellular mechanisms.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structural features suggest it may interact with biological targets relevant to certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism by which 6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the context of its application.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Effects on Pharmacokinetics :
- Methoxy groups (e.g., 3,4- or 3,5-dimethoxy) improve water solubility via hydrogen bonding but reduce LogP compared to methyl or fluoro groups .
- Fluorine substitution () enhances metabolic stability and antiviral potency, likely due to its electronegativity and resistance to oxidative degradation .
Synthesis Methods :
- The target compound’s analogs are synthesized via:
- Ionic liquid-mediated coupling (e.g., BMIM-PF6 in ) for high yields (~70-80%) .
- DMF-DMA-assisted cyclization () for efficient triazole-pyrimidine ring formation .
Biological Activities :
Biological Activity
The compound 6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound.
Chemical Structure and Synthesis
The compound features a unique structure combining a triazolo-pyrimidinone core with oxadiazole and substituted phenyl groups. The synthesis typically involves multi-step organic reactions including coupling methods such as Suzuki–Miyaura to form the carbon-carbon bonds necessary for its complex structure.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities. These include:
- Anticancer Activity : Various derivatives have shown promising results against multiple cancer cell lines.
- Antimicrobial Properties : Studies suggest effectiveness against bacterial and fungal strains.
- Antioxidant Effects : The compound may exhibit properties that combat oxidative stress.
Anticancer Activity
- Mechanism of Action : The compound's mechanism may involve interaction with key enzymes or receptors involved in cancer cell proliferation. For instance, it has been noted to inhibit specific kinases and enzymes related to tumor growth.
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Case Studies :
- A study demonstrated that derivatives of oxadiazole showed IC50 values ranging from 2.76 to 9.27 μM against various human tumor cell lines including colorectal and ovarian cancers .
- Another investigation reported cytotoxic effects in vitro against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines .
Antimicrobial Properties
The compound has been evaluated for its antibacterial and antifungal activities:
- Antibacterial Activity : Compounds similar to the target molecule have shown effectiveness against resistant strains of bacteria such as MRSA.
- Antifungal Activity : Research indicates potential efficacy against common fungal pathogens .
Antioxidant Effects
The antioxidant activity is attributed to the ability of the compound to scavenge free radicals and reduce oxidative stress markers in various biological systems .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
